1-(2-Bromoethyl)-2-nitrobenzene
Overview
Description
Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and other structural features .Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Organic Synthesis
“1-(2-Bromoethyl)-2-nitrobenzene” is a valuable intermediate in organic synthesis. It is used to construct complex molecular architectures due to its reactive bromoethyl group, which can undergo further transformations. For instance, it can participate in palladium-catalyzed coupling reactions to form carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, “1-(2-Bromoethyl)-2-nitrobenzene” serves as a precursor for synthesizing various bioactive molecules. Its transformation into amines, for example, is crucial for creating compounds with potential therapeutic applications, such as antitumor or antibacterial agents .
Material Science
The compound’s utility extends to material science, where it can be used to modify the surface properties of materials. By incorporating “1-(2-Bromoethyl)-2-nitrobenzene” into polymers, researchers can enhance the materials’ flame-retardant properties or electrical conductivity, making them suitable for advanced technological applications .
Analytical Chemistry
In analytical chemistry, derivatives of “1-(2-Bromoethyl)-2-nitrobenzene” can be employed as standards or reagents. They are particularly useful in developing chromatographic methods for detecting and quantifying related compounds in complex mixtures .
Environmental Studies
“1-(2-Bromoethyl)-2-nitrobenzene” is also studied for its environmental impact. Researchers examine its behavior in ecosystems, including its biodegradability and potential to bioaccumulate, ensuring that its use in industrial applications does not adversely affect the environment .
Industrial Applications
Finally, in industrial applications, “1-(2-Bromoethyl)-2-nitrobenzene” is an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its role in these processes is pivotal due to its ability to introduce bromine atoms into organic molecules, which can significantly alter their chemical and physical properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16793-89-8 | |
Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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